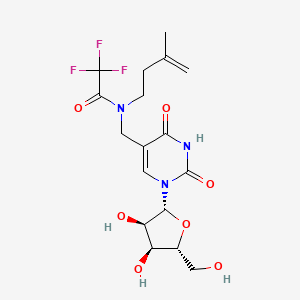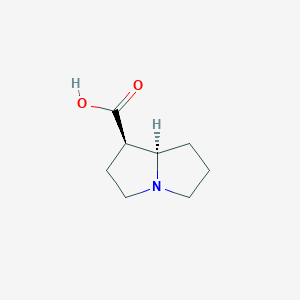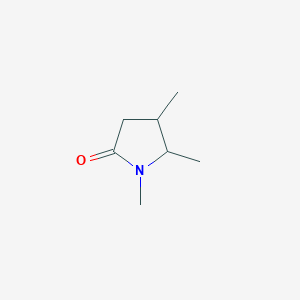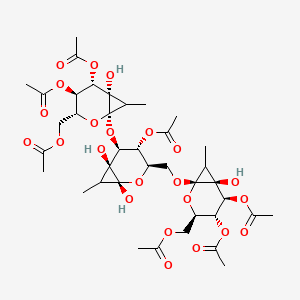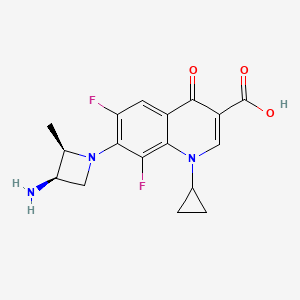![molecular formula C7H7NO2 B12866325 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that features a fused ring system containing both pyrrole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one typically involves cyclization reactions. One common method is the oxa-Pictet–Spengler reaction, which involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone, catalyzed by p-toluenesulfonic acid . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[1,2-c][1,3]oxazines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while reduction could produce hydroxy or amino derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have been screened for potential antidepressant activity.
Uniqueness
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3,4-dihydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1-2,4H,3,5H2 |
Clé InChI |
YMBRYFNMCRNYNT-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N2C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




